{(2E)-2-[(2E)-(4-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
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Overview
Description
2-[(2E)-2-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a hydrazine moiety, and a thiazolidine ring
Preparation Methods
The synthesis of 2-[(2E)-2-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID involves multiple steps. One common method includes the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with thiazolidine-4-one under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2E)-2-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group and the thiazolidine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include those with variations in the ethoxy group or the thiazolidine ring. For example:
2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE: This compound has a nitrophenyl group instead of an ethoxyphenyl group.
4-ETHOXYBENZALDEHYDE: A simpler compound with only the ethoxyphenyl group.
The uniqueness of 2-[(2E)-2-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C14H15N3O4S |
---|---|
Molecular Weight |
321.35 g/mol |
IUPAC Name |
2-[(2E)-2-[(E)-(4-ethoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C14H15N3O4S/c1-2-21-10-5-3-9(4-6-10)8-15-17-14-16-13(20)11(22-14)7-12(18)19/h3-6,8,11H,2,7H2,1H3,(H,18,19)(H,16,17,20)/b15-8+ |
InChI Key |
WVIICWILKCVGKW-OVCLIPMQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O |
Origin of Product |
United States |
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